molecular formula C15H12FN3S2 B3022046 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine CAS No. 381205-14-7

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B3022046
CAS No.: 381205-14-7
M. Wt: 317.4 g/mol
InChI Key: AGFSMJMYYRSZQM-UHFFFAOYSA-N
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Description

The compound 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine (molecular formula: C₉H₈FN₃S₂, average mass: 241.302 g/mol) is a 1,3,4-thiadiazole derivative characterized by a fluorobenzylthio-substituted phenyl ring attached to the thiadiazole core . This compound is structurally related to a broader class of thiadiazoles known for diverse biological activities, including antifungal, anticonvulsant, and anticancer effects .

Properties

IUPAC Name

5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSMJMYYRSZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358893
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4639-71-8
Record name 5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-aminothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether intermediate, which is then cyclized to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine exhibit significant activity against various bacterial strains. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Properties :
    • A related class of compounds has been synthesized and tested for anticonvulsant activity. The structural features of thiadiazoles contribute to their interaction with benzodiazepine receptors, suggesting potential use in treating epilepsy . Compounds with similar structures have demonstrated efficacy in animal models of seizures.
  • Anti-inflammatory Effects :
    • Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action : The pharmacological activity of this compound may be attributed to its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes. For example, the compound may interact with GABA receptors or other targets relevant to neurological conditions.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of thiadiazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing thiadiazole groups exhibit improved performance in various applications including coatings and electronic materials .
  • Sensors and Electronics :
    • Due to their electronic properties, thiadiazole derivatives are being investigated for use in organic semiconductors and sensors. Their ability to form charge-transfer complexes can be exploited in developing sensitive detection systems for environmental monitoring .

Case Studies and Research Findings

StudyFocusFindings
Shahid Beheshti University StudyAnticonvulsant ActivitySynthesized new thiadiazole derivatives showing significant anticonvulsant effects in rodent models .
Polymer ResearchMaterial PropertiesDemonstrated enhanced mechanical properties in polymers incorporating thiadiazole units compared to standard materials .
Antimicrobial TestingBacterial InhibitionCompounds exhibited effective inhibition against multiple bacterial strains, indicating potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Features a 4-chlorobenzylidene group and 4-methylphenyl substituent.
  • Activity : Demonstrates insecticidal and fungicidal properties due to the electron-withdrawing chlorine and hydrophobic methyl group .
  • Comparison : The target compound’s 4-fluorobenzylthio group may offer improved metabolic stability over the chlorinated analog, as fluorine’s smaller atomic radius and higher electronegativity reduce off-target interactions .
5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Contains bulky di(indolyl)methyl and 4-fluorophenyl groups.
  • Activity : Shows antifungal efficacy (90% yield, molecular weight: 515.1580 g/mol) due to indole moieties enhancing membrane penetration .
  • Comparison : The target compound lacks indole groups, likely reducing steric hindrance and improving solubility, but may sacrifice antifungal potency .
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine
  • Structure: Substituted with 4-chloro-2-(2-chlorophenoxy)phenyl and ethylamine.
  • Activity: Anticonvulsant (ED₅₀: 20.11 mg/kg in MES test) via phenoxy-mediated CNS penetration .
  • Comparison: The target compound’s thioether linkage (vs.
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • Structure: Combines a thiadiazole with a thiazolidinone ring and 4-methoxyphenyl group.
  • Activity: Enhanced enzyme inhibition due to thiazolidinone’s hydrogen-bonding capacity .
  • Comparison: The target compound’s simpler structure lacks the thiazolidinone ring, likely reducing binding affinity but improving synthetic accessibility .

Structural and Electronic Comparisons

Feature Target Compound Analog (Example) Impact on Properties
Halogen Substituent 4-Fluorobenzylthio 4-Chlorobenzylidene Fluorine improves metabolic stability.
Linkage Type Thioether (C–S–C) Phenoxy (C–O–C) Thioether enhances oxidation resistance.
Aromatic Substituents Phenyl Di(indolyl)methyl Reduced steric bulk improves solubility.
Additional Rings None Thiazolidinone Simplifies synthesis but may reduce activity.

Biological Activity

5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key findings from various studies and presenting data in a structured manner.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds due to their ability to interact with various biological targets.

Key Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antitumor Activity : Several studies have reported significant antitumor effects against various cancer cell lines.
  • Antimicrobial Activity : The compound exhibits activity against a range of bacteria and fungi.
  • Antitubercular Activity : It has shown potential in inhibiting Mycobacterium species.

Antitumor Activity

Recent research has highlighted the compound's efficacy against different cancer cell lines. For instance:

  • In vitro Studies : A series of synthesized thiadiazole derivatives demonstrated potent antitumor activity against breast cancer cell lines (MDA-MB-231). Notably, some derivatives exhibited IC50 values significantly lower than that of cisplatin, a common chemotherapeutic agent. Specifically:
    • Compound A : IC50 = 3.3 µM
    • Compound B : IC50 = 34.71 µM
    • Compound C : IC50 = 33.74 µM .

These findings suggest that the incorporation of the fluorobenzyl group may enhance the cytotoxic effects of the thiadiazole moiety.

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2313.3
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesHEK293T34.71
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T33.74

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that derivatives with halogen substitutions show enhanced activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus<10
N-benzyl derivativesE. coli<20

Antitubercular Activity

In antitubercular screening against Mycobacterium smegmatis MC155:

  • The compound displayed significant inhibitory activity with a minimum inhibitory concentration (MIC) of approximately 26.46 µg/mL compared to Isoniazid (12 µg/mL), indicating its potential as a therapeutic agent in tuberculosis treatment .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Cytotoxicity Studies : A study reported that certain thiadiazole derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.28 to 0.52 μg/mL .
  • Mechanistic Insights : Docking studies revealed that these compounds interact with tubulin, suggesting a potential mechanism for their antitumor effects .

Q & A

Q. What are the standard synthetic routes for 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their analogs. A common method involves reacting 4-fluorobenzyl thiol-containing precursors with hydrazides in the presence of cyclizing agents like concentrated sulfuric acid or POCl₃. For example, cyclization of N-phenylthiosemicarbazide with 4-fluorobenzyl-substituted carboxylic acids under reflux (90°C, 3 hours) in POCl₃ yields the thiadiazole core . Optimization includes adjusting pH during precipitation (pH 8-9 with ammonia) and recrystallization from DMSO/water mixtures . Catalysts like Mn(II) can enhance reaction efficiency and regioselectivity in analogous thiadiazole syntheses .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., thiadiazole N–H stretching at ~3300 cm⁻¹, C–S vibrations at 650–750 cm⁻¹) and substituent positions .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and dihedral angles between the thiadiazole ring and fluorobenzylphenyl moiety (e.g., 21.5° in related structures) .
  • Mass spectrometry : Validates molecular weight (e.g., 331.38 g/mol for analogous compounds) and fragmentation patterns .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screening should focus on antimicrobial and anticancer assays due to the bioactivity of thiadiazole derivatives. For example:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with mechanistic follow-ups (e.g., apoptosis via caspase-3 activation) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact biological activity and binding mechanisms?

Substituents on the benzylthio group modulate lipophilicity and electronic effects, altering target interactions. For example:

  • Fluorine enhances membrane permeability and metabolic stability via reduced CYP450 metabolism .
  • Chlorine increases electron-withdrawing effects, potentially improving DNA intercalation in anticancer studies .
    Comparative SAR studies using analogs (e.g., 5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine) reveal activity trends linked to substituent size and polarity .

Q. What computational strategies are effective for predicting the compound’s reactivity and target interactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites and redox behavior .
  • Molecular docking : Simulate binding to targets like DNA topoisomerase II or bacterial dihydrofolate reductase, guided by crystallographic data .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .

Q. How can contradictory data in biological assays (e.g., variable MIC values across studies) be resolved?

  • Standardize assay conditions : Control variables like inoculum size, growth medium, and solvent (DMSO ≤1% v/v) .
  • Validate via orthogonal methods : Pair MIC assays with time-kill curves or fluorescence-based viability assays .
  • Evaluate efflux pump activity : Use inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance water solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life and tissue penetration .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable polymorphs with higher dissolution rates .

Q. How can researchers investigate synergistic effects with existing therapeutics?

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) for combinations with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole) .
  • Transcriptomic profiling : RNA-seq of treated microbial/cancer cells to identify pathways upregulated in combination therapy (e.g., oxidative stress response) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine

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